molecular formula C8H12O3 B120234 Methyl 4-oxocyclohexanecarboxylate CAS No. 6297-22-9

Methyl 4-oxocyclohexanecarboxylate

Cat. No. B120234
CAS RN: 6297-22-9
M. Wt: 156.18 g/mol
InChI Key: BLYKGTCYDJZLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxocyclohexanecarboxylate is a chemical compound that is a derivative of cyclohexanecarboxylate with a ketone functional group at the fourth position. This compound is of interest due to its potential applications in medicinal chemistry, synthesis of complex organic molecules, and its role in the study of various chemical reactions and physical properties.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives has been explored in several studies. For instance, the synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, was achieved through Birch reduction followed by oxidation with (-)-camphorsulfonyloxaziridine . Additionally, the synthesis of various substituted cyclohexenonedicarboxylates via Michael-Wittig reactions has been reported, which could provide insights into the synthesis of methyl 4-oxocyclohexanecarboxylate .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives has been determined using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the molecular structure of diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was elucidated using these methods . Similarly, the molecular structure of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16,18.06,15.09,14017,21]docosane-10-carboxylate was determined, which could provide a comparative framework for understanding the structure of methyl 4-oxocyclohexanecarboxylate .

Chemical Reactions Analysis

Cyclohexanecarboxylate derivatives undergo various chemical reactions. For instance, the photochemistry of 4-thia-2-cyclohexenone, a related compound, was studied, revealing its behavior under irradiation . The synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates involved reactions with zinc and arylamides, indicating the reactivity of the cyclohexane carboxylate moiety10.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylate derivatives have been investigated through various analyses. For example, FT-IR, molecular structure, HOMO-LUMO, MEP, NBO analysis, and hyperpolarizability studies were conducted on methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, providing detailed information on the electronic and optical properties of the compound . These studies are essential for understanding the behavior of methyl 4-oxocyclohexanecarboxylate under different conditions.

Scientific Research Applications

Synthesis and Biological Activities

Methyl 4-oxocyclohexanecarboxylate has been explored for its potential in synthesizing compounds with anticonvulsant activities. Studies have focused on its derivatives, such as enaminones, which have been evaluated for their anticonvulsant efficacy using models like the amygdala kindling model. These investigations aim to find safer alternatives with minimized toxicity, offering insights into the structure-activity correlations of these compounds (Scott et al., 1993).

Chemical Synthesis and Organic Chemistry Applications

Research has demonstrated the role of methyl 4-oxocyclohexanecarboxylate in organic syntheses, such as in the preparation of methyl 1-chloro-2-oxocyclohexanecarboxylate, a versatile intermediate. This process involves chlorination with sulfuryl chloride under mild conditions, showcasing the compound’s utility in organic chemistry (Ito et al., 1980).

Catalysis and Chemical Reactions

Further applications include its use in catalytic processes, such as the nickel(I) salen-catalyzed reduction of haloalkyl derivatives of 2-oxocycloalkanecarboxylates. This catalytic activity facilitates ring expansions and the formation of various products, including ring-expanded ketones and dehalogenated species, highlighting the compound’s versatility in synthetic chemistry (Mubarak et al., 2007).

Enzymatic Studies and Biochemistry

Methyl 4-oxocyclohexanecarboxylate has also been a subject in enzymatic studies, where its derivatives undergo reactions catalyzed by specific enzymes, such as 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. These studies help in understanding enzyme specificity and the biochemical pathways involved in substrate transformation (Obata et al., 1988).

Safety And Hazards

The safety data sheet for “Methyl 4-oxocyclohexanecarboxylate” indicates that it is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYKGTCYDJZLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280517
Record name methyl 4-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxocyclohexanecarboxylate

CAS RN

6297-22-9
Record name Methyl 4-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6297-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 17321
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6297-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanecarboxylic acid, 4-oxo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One mole of methyl 4-hydroxybenzoate was reacted with two moles of hydrogen in the presence of 5% palladium-carbon catalyst. This reaction was carried out in isoproyl alcohol at a temperature of 170°-180° C. and a hydrogen pressure of 20-40 kg/cm2. After the reaction mixture was filtered to recover the catalyst therefrom, the filtrate was distilled to obtain cyclohexanone-4-carboxylic acid methyl ester as the distillate at 140° C./20 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The epoxides used as the starting materials in the general process described above can be obtained from available starting materials using an appropriate series of reactions. Thus, methyl 4-hydroxybenzoate is hydrogenated using 5% rhodium on alumina as catalyst to give methyl 4-hydroxycyclohexanecarboxylate. This is then oxidized with pyridinium chlorochromate resulting in methyl 4-oxocyclohexanecarboxylate. The 2-carbon homologation of methyl 4-oxocyclohexanecarboxylate to give methyl 4-(oxoethylidene)cyclohexanecarboxylate is carried out using the method developed by A. I. Meyers. Acetaldehyde t-butylimine is metalated with lithium diisopropylamide and then treated with diethyl chlorophosphate to provide the lithioeneaminephosphonate. Addition of methyl 4-oxocyclohexanecarboxylate and subsequent acid hydrolysis gives methyl 4-(oxoethylidene)cyclohexanecarboxylate. The reduction of this oxoethylidene compound with sodium borohydride gives methyl 4-(2-hydroxyethylidene)cyclohexanecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 55 g (0.2 mole) portion of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate is dissolved in 240 ml DMF and to this is added 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water, under nitrogen. This mixture is heated to reflux and maintained for 48 hours, under nitrogen. The reaction is then stripped to dryness under reduced pressure, the residue added to water and the crude product extracted into dichloromethane (3×100 ml). The combined extracts are dried over MgSO4 and stripped to dryness, giving a yellow oil. This crude product is vacuum-distilled to obtain methyl 4-oxocyclohexane-1-carboxylate (b.p. 82°-108° C. at 1.0 mm Hg) which is used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.